molecular formula C23H24N2O2 B4994709 [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone

Cat. No.: B4994709
M. Wt: 360.4 g/mol
InChI Key: YWPBKIMOIOSVDW-MJGOQNOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,5S)-6-azabicyclo[321]octan-6-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone is a complex organic compound that features a bicyclic structure fused with a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone typically involves multiple steps, including the formation of the azabicyclo[3.2.1]octane core and the benzoxazole ring. Common synthetic routes may involve:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through cyclization reactions involving amines and cyclic ketones under acidic or basic conditions.

    Formation of the Benzoxazole Ring: This often involves the condensation of o-aminophenol with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Two Moieties: The final step involves coupling the azabicyclo[3.2.1]octane core with the benzoxazole ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[2-(2-phenyle

Properties

IUPAC Name

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c26-23(25-15-17-7-4-8-19(25)13-17)18-10-11-21-20(14-18)24-22(27-21)12-9-16-5-2-1-3-6-16/h1-3,5-6,10-11,14,17,19H,4,7-9,12-13,15H2/t17-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPBKIMOIOSVDW-MJGOQNOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)N(C2)C(=O)C3=CC4=C(C=C3)OC(=N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)N(C2)C(=O)C3=CC4=C(C=C3)OC(=N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.